

Technical Guide: Physicochemical Properties of 2-Bromo-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-5-nitrobenzonitrile

Cat. No.: B189586

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physicochemical properties of **2-Bromo-5-nitrobenzonitrile** (CAS No: 134604-07-2), a versatile benzonitrile derivative. This compound is widely utilized in organic synthesis as a building block for various heterocyclic compounds, making a thorough understanding of its physical characteristics essential for its effective application in research and drug development.^[1] The bromine atom and the nitro group on the benzene ring offer multiple reaction sites for substitution, reduction, or amination reactions.^[1]

Core Physicochemical Data

The melting and boiling points are critical parameters for the identification, purification, and handling of chemical compounds. The experimentally determined and predicted values for **2-Bromo-5-nitrobenzonitrile** are summarized below.

Property	Value	Notes
Melting Point	118-120 °C	
Boiling Point	321.1 ± 32.0 °C	Predicted

Data sourced from ChemicalBook and CookeChem.^[2]

Experimental Protocols

Accurate determination of melting and boiling points is fundamental to verifying the purity and identity of a synthesized or procured compound. The following are detailed standard methodologies for these measurements.

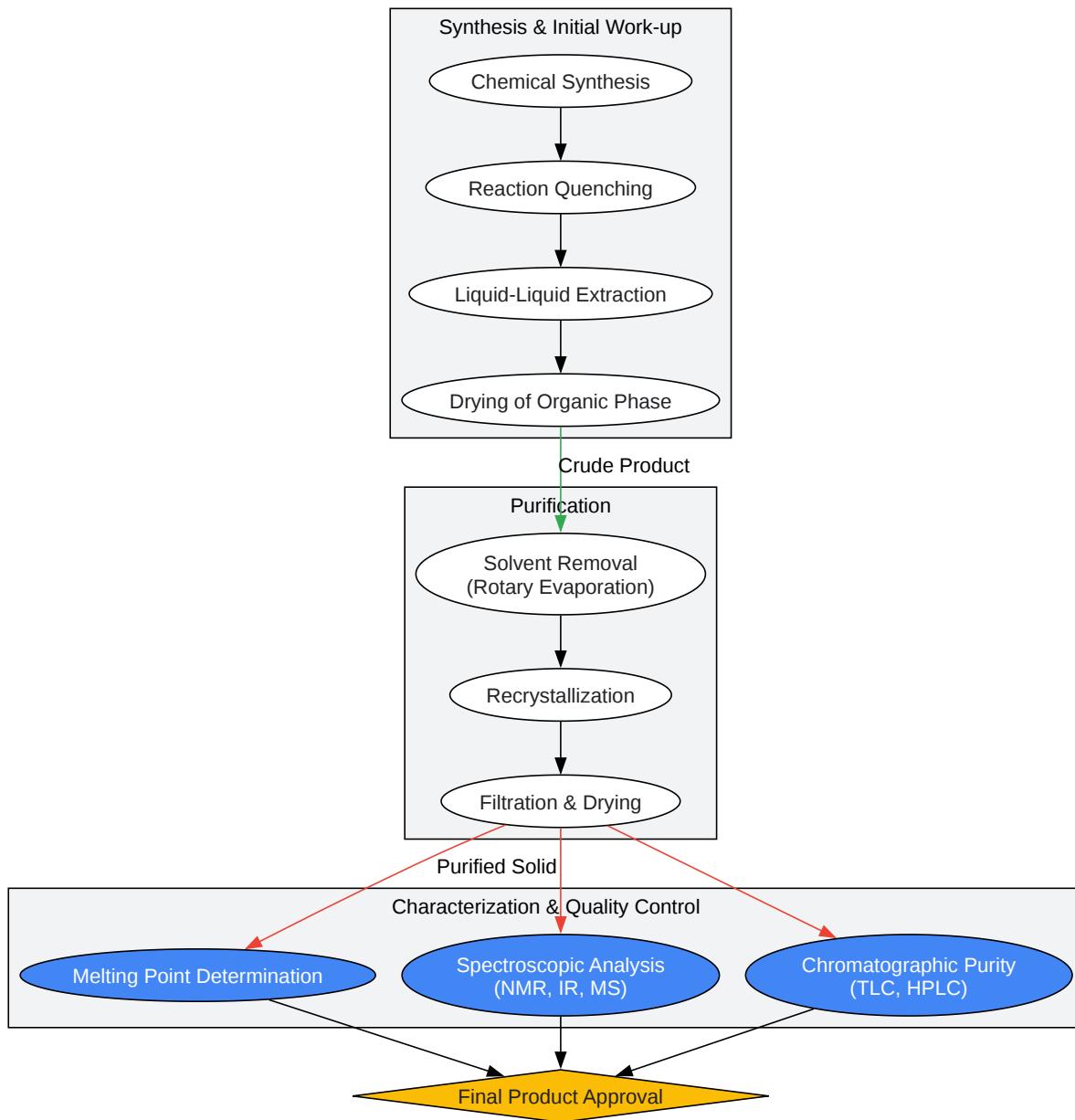
Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature range over which it transitions from a solid to a liquid. For pure crystalline organic compounds, this range is typically narrow, often within 0.5-1.0°C. Impurities tend to lower and broaden the melting point range.

Methodology:

- Sample Preparation: A small amount of dry, finely powdered **2-Bromo-5-nitrobenzonitrile** is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 1-2 mm.[2][3]
- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[2] This assembly is then placed in a melting point apparatus, such as a Thiele tube filled with a high-boiling point oil or an automated metal block heater.
- Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[4]
- Data Recording: Two temperatures are recorded:
 - T1: The temperature at which the first drop of liquid appears.
 - T2: The temperature at which the entire solid sample has completely melted.[3][5] The melting point is reported as the range T1-T2. For accurate results, it is recommended to perform an initial rapid determination to find an approximate melting point, followed by at least two careful measurements.

Boiling Point Determination (Microscale Method)


Given that the boiling point for **2-Bromo-5-nitrobenzonitrile** is predicted and likely high, a microscale method is often preferred to conserve material and avoid decomposition at high temperatures.

Methodology:

- **Sample Preparation:** A small volume (approximately 0.2-0.5 mL) of the liquid sample is placed into a small test tube or a melting point capillary tube.[6][7]
- **Apparatus Setup:** A smaller, inverted capillary tube (a Bell capillary), sealed at one end, is placed inside the larger tube containing the sample.[7][8] This traps a small pocket of air which will serve as a nucleation site for boiling. The assembly is attached to a thermometer and placed in a suitable heating apparatus.
- **Heating and Observation:** The sample is heated gradually. Initially, a stream of bubbles will emerge from the inverted capillary as the trapped air expands.[7] Heating is continued until a rapid and continuous stream of bubbles is observed, indicating the liquid is boiling.[9]
- **Data Recording:** The heat source is then removed. The stream of bubbles will slow down and eventually stop as the apparatus cools. The boiling point is the temperature at which the liquid just begins to enter the inverted capillary tube.[6][9] This is the point where the vapor pressure of the substance equals the external atmospheric pressure.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of an organic compound like **2-Bromo-5-nitrobenzonitrile**, ensuring the final product meets the required purity for subsequent applications.

[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-5-nitrobenzonitrile CAS#: 134604-07-2 [m.chemicalbook.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. byjus.com [byjus.com]
- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 5. pennwest.edu [pennwest.edu]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. chemconnections.org [chemconnections.org]
- 8. chemtips.wordpress.com [chemtips.wordpress.com]
- 9. chymist.com [chymist.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 2-Bromo-5-nitrobenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b189586#2-bromo-5-nitrobenzonitrile-melting-point-and-boiling-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com